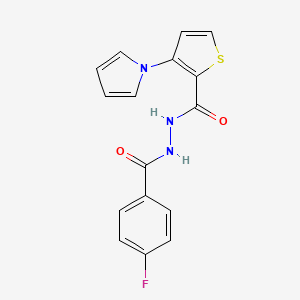

N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Descripción

N'-(4-Fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole ring and a 4-fluorobenzoyl hydrazide group. Its structure integrates a fluorinated aromatic moiety, which enhances electronic effects and bioavailability, and a pyrrole-thiophene hybrid system that may influence binding interactions with biological targets .

Structure

3D Structure

Propiedades

IUPAC Name |

N'-(4-fluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-5-3-11(4-6-12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-1-2-9-20/h1-10H,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZKYHWZWDOLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146085 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-fluorobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672925-36-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-fluorobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672925-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-fluorobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : C₁₆H₁₂FN₃O₂S

- Molecular Weight : 329.4 g/mol

- CAS Number : 672925-36-9

The compound features a 4-fluorobenzoyl group, a pyrrole ring, and a thiophene moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Benzoyl Chloride : Acylation of 4-fluorobenzoic acid with thionyl chloride.

- Reaction with Hydrazine Derivatives : The benzoyl chloride is reacted with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting cholinesterases, which are crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

- Antioxidant Activity : The presence of thiophene and pyrrole rings may contribute to antioxidant properties, providing potential protective effects against oxidative stress.

In Vitro Studies

Recent studies have investigated the biological activity of N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide through various assays:

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of derivatives similar to N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in models of Alzheimer's disease. Results indicated that these compounds could protect neuronal cells from β-amyloid-induced toxicity, suggesting potential therapeutic applications in neurodegenerative disorders.

- Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties of related compounds. The results showed that these derivatives could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide exhibit promising anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The incorporation of the pyrrole and thiophene rings enhances their biological activity by modulating cell signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the thiophene ring is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes .

Agricultural Applications

Pesticidal Activity

N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has shown potential as a pesticide. Its structural components may enhance its ability to target specific pests while minimizing toxicity to non-target organisms. Research into similar compounds has revealed their effectiveness in controlling agricultural pests, thereby improving crop yields and sustainability .

Material Science

Organic Electronics

The unique electronic properties of compounds containing thiophene and pyrrole units make them suitable for applications in organic electronics. N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can be utilized in the development of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport .

Polymer Chemistry

In polymer chemistry, derivatives of this compound can serve as monomers or additives in the synthesis of conducting polymers. These materials are crucial for applications such as sensors, batteries, and supercapacitors, where conductivity and stability are paramount .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the benzoyl group or modifications to the heterocyclic core. Below is a systematic comparison based on synthesis, physicochemical properties, spectral characteristics, and biological relevance.

Substituent Variations on the Benzoyl Group

N'-(4-Chlorobenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₇H₁₂ClN₃O₂S

- Molecular Weight : 345.82 g/mol

- This analog has been widely studied, with multiple suppliers and research applications noted .

- Spectral Data : Similar IR peaks for C=O (1663–1682 cm⁻¹) and C=S (1247–1255 cm⁻¹) as the parent compound, but with slight shifts due to the chlorine atom’s electronegativity .

N'-(4-Methylbenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₇H₁₅N₃O₂S

- Molecular Weight : 325.38 g/mol

- This analog (CAS 672925-24-5) has a lower molecular weight and higher predicted solubility in nonpolar solvents compared to the fluorinated derivative .

N'-(2-Furylmethylene)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₄H₁₁N₃O₂S

- Molecular Weight : 285.32 g/mol

- The furan ring introduces additional hydrogen-bonding sites .

Physicochemical Properties

*logP values estimated based on substituent contributions.

Q & A

Basic: What are the key synthetic steps for preparing N'-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Thiophene Formation : Cyclization of a thiophene derivative with pyrrole under acidic or basic conditions to form the 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid intermediate.

Hydrazide Formation : Reaction of the carboxylic acid with hydrazine hydrate to yield the carbohydrazide backbone.

4-Fluorobenzoylation : Coupling the hydrazide intermediate with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography or recrystallization to isolate the final product.

Critical Parameters : Temperature control during cyclization (110–120°C) and stoichiometric equivalence in coupling reactions are essential for high yields (>70%) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities.

- Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (±0.3% tolerance) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent Selection : Use DMF or THF for coupling steps due to their ability to stabilize reactive intermediates.

- Catalysis : Introduce Pd₂(dba)₃ or XPhos in cross-coupling steps to enhance regioselectivity (e.g., for pyrrole-thiophene linkage) .

- Temperature Gradients : Perform cyclization at 110°C for 16 hours, followed by gradual cooling to room temperature to minimize side-product formation .

- Workup Optimization : Quench reactions with ice-water to precipitate intermediates, followed by extraction with ethyl acetate (3×) to recover >90% product .

Advanced: How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity .

- Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) via post-synthetic modification while retaining bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability for in vivo studies .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?

Methodological Answer:

- Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized MIC protocols .

- Enzyme-Targeted Studies : Perform kinase inhibition assays (e.g., EGFR or MAPK) to clarify mechanistic pathways, as structural analogs show kinase-binding potential .

- Structural Analog Comparison : Compare activity with derivatives lacking the 4-fluorobenzoyl group to identify pharmacophore contributions .

Advanced: What computational strategies can predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or microbial enzymes. Focus on hydrogen bonding with the carbohydrazide group and hydrophobic contacts from the fluorobenzoyl moiety .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns (AMBER/NAMD) to assess conformational flexibility of the pyrrole-thiophene core .

- QSAR Modeling : Train models on analogs (e.g., pyrazole-thiadiazole derivatives) to correlate substituent electronic properties (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.